molecular formula C17H21F3N2O4S2 B13415930 S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-34-7

S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B13415930
CAS No.: 41287-34-7
M. Wt: 438.5 g/mol
InChI Key: RWWBYAZXVYCRQA-UHFFFAOYSA-N
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Description

S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound characterized by its unique structure, which includes a quinoline ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline ring is first functionalized with a trifluoromethyl group, followed by the introduction of a pentyl chain through a series of substitution reactions. The final step involves the attachment of the thiosulfate group to the aminoethyl side chain under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiosulfate group to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring and the aminoethyl side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines and thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline ring can interact with nucleic acids and proteins, while the thiosulfate group can undergo redox reactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substituents, such as:

  • 4-Trifluoromethylquinoline
  • 2-Aminoethyl hydrogen thiosulfate
  • 5-(4-Trifluoromethyl-2-quinolyloxy)pentylamine

Uniqueness

What sets S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

41287-34-7

Molecular Formula

C17H21F3N2O4S2

Molecular Weight

438.5 g/mol

IUPAC Name

2-[5-(2-sulfosulfanylethylamino)pentoxy]-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C17H21F3N2O4S2/c18-17(19,20)14-12-16(22-15-7-3-2-6-13(14)15)26-10-5-1-4-8-21-9-11-27-28(23,24)25/h2-3,6-7,12,21H,1,4-5,8-11H2,(H,23,24,25)

InChI Key

RWWBYAZXVYCRQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)OCCCCCNCCSS(=O)(=O)O)C(F)(F)F

Origin of Product

United States

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